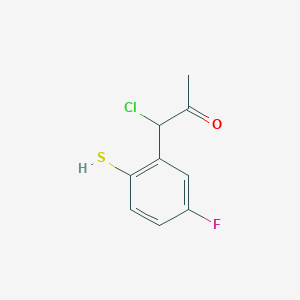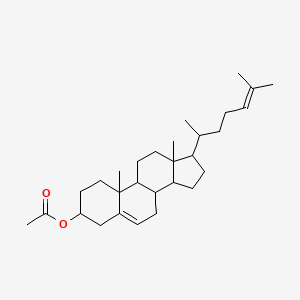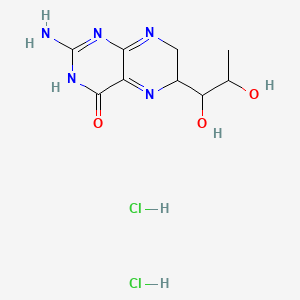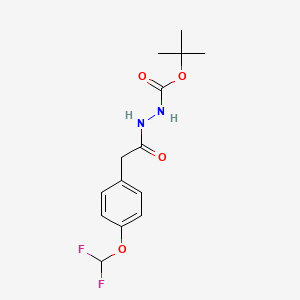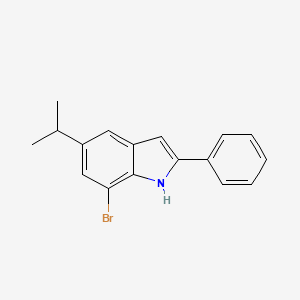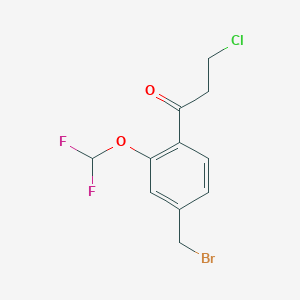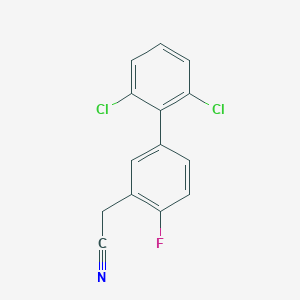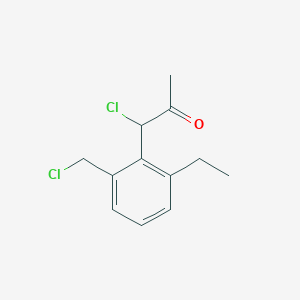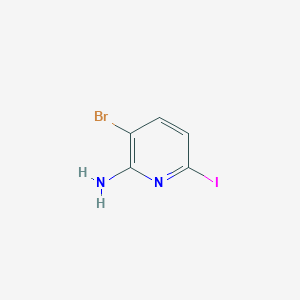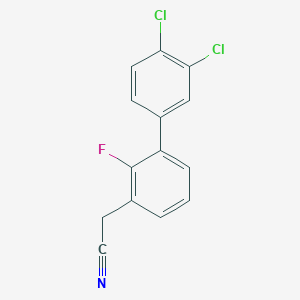
(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with the molecular formula C14H8Cl2FN It is a biphenyl derivative, characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Halogenation: The biphenyl ring is halogenated to introduce chlorine and fluorine atoms at specific positions.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile often involve large-scale halogenation and nitrile introduction processes, optimized for yield and purity. These methods may use catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and nitrile group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitrile functionality is essential.
特性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
2-[3-(3,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-5-4-10(8-13(12)16)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |
InChIキー |
FNAORYKQIGUBKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
